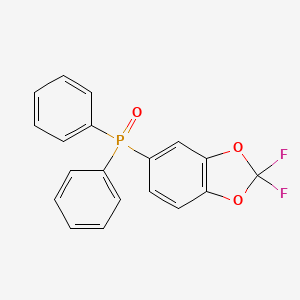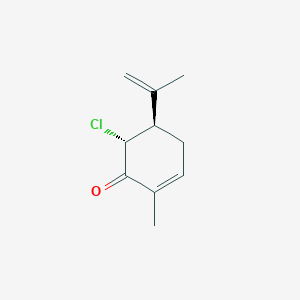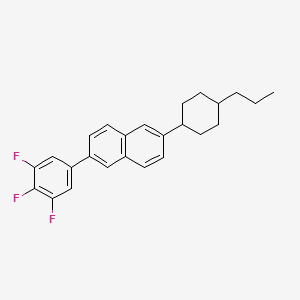![molecular formula C14H23FN2O B14236610 2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL CAS No. 627521-14-6](/img/structure/B14236610.png)
2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL is a complex organic compound that features a fluorophenyl group, making it a significant molecule in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL typically involves multiple steps. One common method starts with the reaction of 2-fluorophenyl ethylamine with formaldehyde to form an intermediate compound. This intermediate is then reacted with 2-methylpropan-1-OL under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes and has potential therapeutic implications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Ethyl-2-fluorophenyl)ethan-1-amine
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
Compared to similar compounds, 2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL stands out due to its specific structural features, such as the presence of both fluorophenyl and amino groups.
Propiedades
Número CAS |
627521-14-6 |
|---|---|
Fórmula molecular |
C14H23FN2O |
Peso molecular |
254.34 g/mol |
Nombre IUPAC |
2-[2-[2-(2-fluorophenyl)ethylamino]ethylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C14H23FN2O/c1-14(2,11-18)17-10-9-16-8-7-12-5-3-4-6-13(12)15/h3-6,16-18H,7-11H2,1-2H3 |
Clave InChI |
ZQGJVVHPGSCTSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NCCNCCC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)








